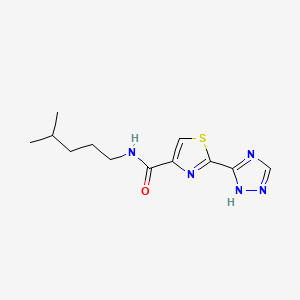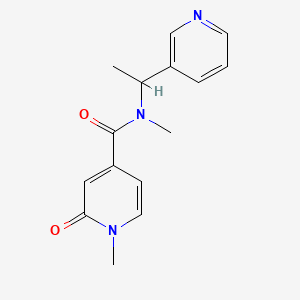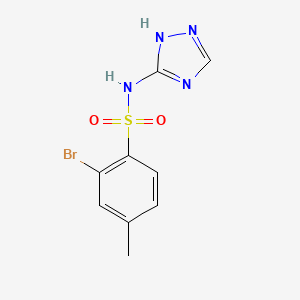![molecular formula C15H20FNO2 B7572954 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine involves its binding to dopamine D4 receptors. This compound is reported to exhibit high selectivity towards dopamine D4 receptors over other dopamine receptor subtypes. The binding of 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine to dopamine D4 receptors results in the modulation of dopamine neurotransmission. This modulation is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine are primarily mediated by its binding to dopamine D4 receptors. The modulation of dopamine neurotransmission by this compound is believed to result in the regulation of various physiological processes, including mood, cognition, and behavior. Additionally, 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine has been reported to exhibit antipsychotic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine in lab experiments is its high selectivity towards dopamine D4 receptors. This selectivity allows for the specific targeting of dopamine D4 receptors without affecting other dopamine receptor subtypes. Additionally, 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine has been reported to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration.
One of the limitations of using 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity towards certain cell lines at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the research on 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and ADHD. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other physiological processes. Finally, the development of more potent and selective dopamine D4 receptor ligands based on 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine is another potential future direction for research in this area.
In conclusion, 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. The selective binding affinity of this compound towards dopamine D4 receptors makes it an attractive target for the development of therapeutic agents for the treatment of neurological and psychiatric disorders. However, further studies are needed to fully elucidate the mechanism of action and potential toxicity of this compound.
Synthesis Methods
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine involves the reaction of 3-fluorobenzyl chloride with 2,2-dimethyl-1,3-dioxolane-4,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile. The product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine has been extensively studied for its potential application in medicinal chemistry and drug discovery. This compound has been reported to exhibit potent and selective binding affinity towards dopamine D4 receptors. Dopamine D4 receptors are implicated in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Therefore, 3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine has the potential to be developed as a therapeutic agent for the treatment of these disorders.
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-14-5-1-3-12(9-14)10-17-6-2-4-13(11-17)15-18-7-8-19-15/h1,3,5,9,13,15H,2,4,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPQIOEITWSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)

